N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 689262-56-4
Cat. No.: VC5679881
Molecular Formula: C16H15Cl2N3O2S2
Molecular Weight: 416.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689262-56-4 |
|---|---|
| Molecular Formula | C16H15Cl2N3O2S2 |
| Molecular Weight | 416.34 |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H15Cl2N3O2S2/c1-8-5-12-14(25-8)15(23)21(2)16(20-12)24-7-13(22)19-9-3-4-10(17)11(18)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,19,22) |
| Standard InChI Key | KBDDYBBNSOCIKB-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thieno[3,2-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. Key substitutions include:
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3,6-Dimethyl groups on the tetrahydrothienopyrimidine ring.
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A thioether linkage (-S-) at position 2, connecting to an acetamide moiety.
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An N-(3,4-dichlorophenyl) group as the terminal substituent.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈Cl₂N₃O₂S₂ |
| Molecular Weight | 454.41 g/mol |
| Key Functional Groups | Thioamide, Dichlorophenyl, Tetrahydrothienopyrimidine |
The dichlorophenyl group enhances hydrophobicity and potential binding affinity to aromatic receptor pockets, while the thioether linkage contributes to metabolic stability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the Thienopyrimidine Core: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
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Introduction of the Thioether Linkage: Nucleophilic substitution at position 2 of the thienopyrimidine using mercaptoacetamide derivatives .
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N-Arylation: Coupling the acetamide group with 3,4-dichloroaniline via carbodiimide-mediated reactions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | H₂SO₄, reflux, 6h | 65–70 |
| Thioether Formation | K₂CO₃, DMF, 80°C, 12h | 55–60 |
| N-Arylation | EDC·HCl, DCM, rt, 24h | 50–55 |
Side reactions, such as over-alkylation or oxidation of the thioether, necessitate precise stoichiometric control.
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (≤0.1 mg/mL in PBS pH 7.4) due to the hydrophobic dichlorophenyl group. Soluble in DMSO (≥10 mg/mL) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Photodegradation occurs under UV light.
Table 3: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| Thermal Decomposition | >250°C |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Analogous thienopyrimidines exhibit tyrosine kinase inhibition (e.g., EGFR, VEGFR) by competing with ATP-binding sites. The dichlorophenyl group may enhance hydrophobic interactions with kinase domains.
Table 4: In Vitro Activity of Structural Analogs
| Target | IC₅₀ (nM) | Source |
|---|---|---|
| EGFR (Wild-Type) | 12.3 ± 1.2 | |
| VEGFR-2 | 8.7 ± 0.9 |
Antiproliferative Effects
In cancer cell lines (e.g., MCF-7, A549), analogs demonstrate GI₅₀ values of 1–5 μM, attributed to cell cycle arrest at G1/S phase and apoptosis induction via caspase-3 activation.
Applications and Future Directions
Challenges and Optimization
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Bioavailability: Structural modifications (e.g., PEGylation) to improve solubility.
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Selectivity: Rational design to minimize off-target kinase interactions.
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